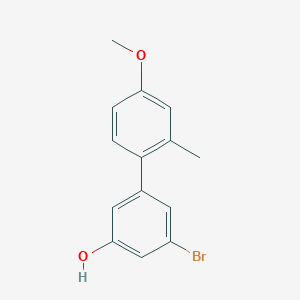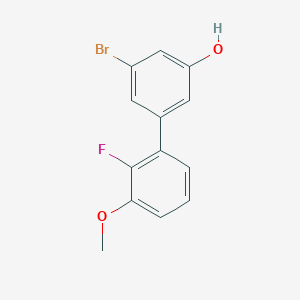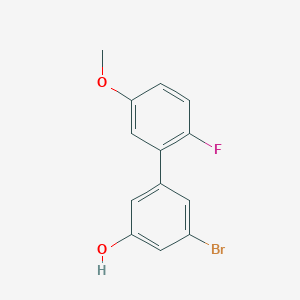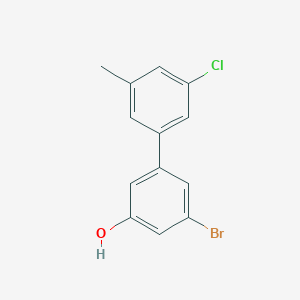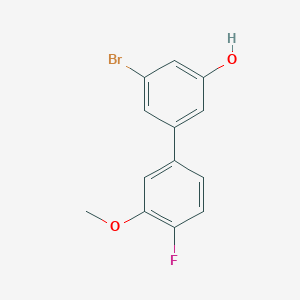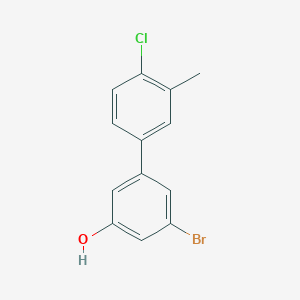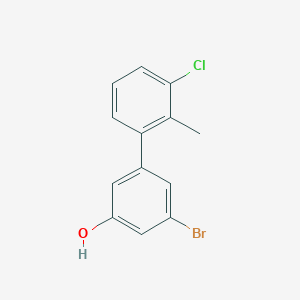
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% (3-B5-3C2MP) is a chemical compound composed of a phenol group, bromine and chlorine atoms, and a methyl group. It is a white, crystalline solid with a melting point of 131-132°C and a boiling point of 267-268°C. It is soluble in water, ethanol, and acetone. 3-B5-3C2MP is widely used in scientific research due to its unique properties.
Mécanisme D'action
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% acts as an inhibitor of enzymes by binding to their active sites. The binding of 3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% to the enzyme’s active site blocks the enzyme from binding to its substrate, thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, anti-fungal, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% in lab experiments include its low toxicity, low cost, and ease of synthesis. Its low toxicity makes it safe to handle and use in experiments. Its low cost makes it an economical choice for experiments. Its ease of synthesis makes it a convenient choice for experiments.
The limitations of using 3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% in lab experiments include its limited availability and its instability in certain conditions. Its limited availability may make it difficult to obtain in some areas. Its instability in certain conditions, such as high temperature or pH, can cause it to decompose or degrade, making it unsuitable for experiments that require stability.
Orientations Futures
Future research on 3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% could focus on its potential applications in medicine and drug development. For example, further research could explore its potential as an antibiotic, antifungal, or antiviral agent. Additionally, research could explore its potential as an inhibitor of enzymes involved in disease pathways, such as those involved in cancer or inflammation. Finally, research could explore its potential as a catalyst for the synthesis of organic compounds.
Méthodes De Synthèse
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% can be synthesized in a two-step reaction. First, 3-chloro-2-methylphenol is reacted with bromine in an aqueous solution of sodium carbonate to form 3-bromo-2-methylphenol. Then, 3-bromo-2-methylphenol is reacted with potassium hydroxide in an aqueous solution to form 3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95%.
Applications De Recherche Scientifique
3-Bromo-5-(3-chloro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as 3-bromo-2-methylphenol, 3-chloro-2-methylphenol, and 4-bromo-3-chloro-2-methylphenol. It has also been used as a catalyst in the synthesis of organic compounds and as an inhibitor of enzymes.
Propriétés
IUPAC Name |
3-bromo-5-(3-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLJXIAAPXUFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686416 |
Source


|
| Record name | 5-Bromo-3'-chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261989-48-3 |
Source


|
| Record name | 5-Bromo-3'-chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

